molecular formula C19H21BrO4 B5026393 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde CAS No. 6442-25-7

4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B5026393
CAS No.: 6442-25-7
M. Wt: 393.3 g/mol
InChI Key: GXBQWCGGPLMWPZ-UHFFFAOYSA-N
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Description

4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C19H21BrO4. This compound is characterized by the presence of a bromine atom, two methyl groups, and a methoxy group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO4/c1-13-9-14(2)19(16(20)10-13)24-8-4-7-23-17-6-5-15(12-21)11-18(17)22-3/h5-6,9-12H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBQWCGGPLMWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCOC2=C(C=C(C=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367726
Record name 4-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6442-25-7
Record name 4-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4,6-dimethylphenol and 3-methoxybenzaldehyde.

    Etherification: The first step involves the etherification of 2-bromo-4,6-dimethylphenol with 3-chloropropanol under basic conditions to form 3-(2-bromo-4,6-dimethylphenoxy)propanol.

    Aldehyde Formation: The final step involves the reaction of 3-(2-bromo-4,6-dimethylphenoxy)propanol with 3-methoxybenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

In industrial settings, the production of 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzoic acid.

    Reduction: 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-chloro-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(2-fluoro-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(2-iodo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde

Uniqueness

4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific reactions and interactions that are not possible with other halogens.

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